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Compound of Interest

Compound Name:
(R,S)-1-Methyl-3-

nicotinoylpyrrolidone-d3

CAS No.: 86270-95-3

Cat. No.: B587797 Get Quote

Executive Summary
In quantitative bioanalysis, particularly for tobacco exposure biomarkers like Cotinine, the

distinction between Average Molecular Weight (MW) and Monoisotopic Mass is not merely

academic—it is the difference between accurate stoichiometry and failed assays.

This guide details the precise molecular weight calculations for Native Cotinine (

) and its stable isotope-labeled internal standard, Cotinine-d3 (

). It bridges the gap between the chemistry bench (weighing powders) and the mass
spectrometer (detecting ions), providing a validated workflow for Isotope Dilution Mass
Spectrometry (IDMS).

Chemical Fundamentals
To understand the mass shift, we must first establish the structural differences. Cotinine-d3 is

synthesized by replacing the three hydrogen atoms on the N-methyl group with deuterium (

). This specific position is chosen because the methyl group is chemically stable and does not
undergo back-exchange with protic solvents (unlike protons on the pyrrolidinone ring adjacent
to the carbonyl).

Structural Comparison
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Feature Native Cotinine Cotinine-d3 (N-methyl-d3)

CAS Number 486-56-6 110952-70-0

Chemical Formula

Modification None

Isotopic Purity Natural Abundance
Typically

Deuterated

The Mathematics of Mass
This section defines the two critical mass values you will encounter.

Average Molecular Weight: Used for gravimetric preparation (weighing the powder). It

accounts for the natural abundance of all isotopes (e.g.,

,

).

Monoisotopic Mass: Used for Mass Spectrometry (MS) detection. It calculates the mass

using only the most abundant isotope (

,

,

,

).

Atomic Weights Used
Hydrogen (

): 1.00783 Da

Deuterium (
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or D): 2.01410 Da

Carbon (

): 12.00000 Da

Nitrogen (

): 14.00307 Da

Oxygen (

): 15.99491 Da

Calculation: Native Cotinine ( )
Monoisotopic Mass Calculation:

LC-MS/MS Precursor Ion

:

Calculation: Cotinine-d3 ( )[1]
Monoisotopic Mass Calculation:

LC-MS/MS Precursor Ion

:

Summary Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Native Cotinine Cotinine-d3
Difference (

)

Average MW ( g/mol )

(For Weighing)
176.22 179.24 ~3.02 g/mol

Monoisotopic Mass

(Da)(Theoretical)
176.0947 179.1136 3.0189 Da

Precursor Ion

(For MS Method)
177.1 180.1 3.0 m/z

Analytical Application: LC-MS/MS Protocol
Why the Mass Shift Matters
In IDMS, the internal standard must be chemically identical to the analyte (to track extraction

efficiency and matrix effects) but spectrally distinct.

Cross-Talk Avoidance: A shift of +3 Da is sufficient to push the d3 signal beyond the natural

isotopic envelope of the native cotinine (specifically the M+2 peak from

or

abundance).

Retention Time: Deuteration can slightly shorten retention time on Reverse Phase (C18)

columns due to the "Deuterium Isotope Effect" (slightly lower lipophilicity). However, for

Cotinine-d3, the co-elution is usually sufficient for accurate quantification.

MRM Transitions
The following transitions are standard for Triple Quadrupole (QqQ) instruments (e.g., Sciex

6500+, Waters Xevo).
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Compound Precursor (Q1) Product (Q3)
Collision
Energy (eV)

Origin of
Fragment

Cotinine 177.1 80.1 25-30
Pyridine ring

fragment

Cotinine 177.1 98.1 20-25 Loss of Pyridine

Cotinine-d3 180.1 80.1 25-30
Pyridine ring

(Unlabeled)

Cotinine-d3 180.1 101.1 20-25
Loss of Pyridine

(Retains d3)

Note: The 80.1 product ion is common to both because the pyridine ring does not carry the

deuterium label. This is acceptable, but using the 101.1 fragment for d3 provides higher

specificity if background noise is high.

Experimental Protocol: Stock Standard Preparation
Objective: Prepare a primary stock solution of Cotinine-d3 at 100 µg/mL (free base equivalent).

Critical Constraint: Cotinine-d3 is often supplied as a salt (e.g., Cotinine-d3 Perchlorate or

Fumarate) or with specific chemical purity <100%. You must correct for this.

Step-by-Step Methodology
Review Certificate of Analysis (CoA):

Identify Chemical Purity (

) (e.g., 98%).

Identify Isotopic Purity (e.g., 99.5% atom D).

Identify Salt Form: If supplied as free base, Salt Factor (

) = 1.0.

Calculate Mass to Weigh: To prepare 10 mL of 100 µg/mL stock:
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Example: If Purity is 98% (0.98), weigh:

.

Gravimetric Operation:

Weigh the powder using an analytical balance (readability 0.01 mg).

Record exact weight (e.g., 1.05 mg).

Dissolution:

Solvent: Methanol (LC-MS Grade).

Calculate exact volume to add to achieve 100 µg/mL based on the actual weighed mass.

Storage:

Aliquot into amber glass vials (silanized).

Store at -20°C (Stable for >1 year).

Visualization: Logic & Workflow
The following diagram illustrates the critical decision points where Mass vs. Weight is applied.
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Native Analyte Path

Cotinine-d3 Powder
(Raw Material)

Calculation 1: Gravimetric
Use AVERAGE MW (179.24 g/mol)

Correct for Purity

Cert. of Analysis
(Purity & Salt Form)

Stock Preparation
Dissolve in MeOH

Weighing

Sample Spiking
(Serum/Urine)

Internal Std

LC Separation
(Reverse Phase C18)

MS/MS Detection
Use MONOISOTOPIC MASS
Q1: 180.1 m/z -> Q3: 80.1 m/z

Elution

Quantification
Ratio: Area(Native) / Area(d3)

Data Processing

Patient Sample
(Unknown Conc.)

Click to download full resolution via product page

Caption: Workflow delineating the specific application of Average MW (for solution prep) versus

Monoisotopic Mass (for MS detection) in a Cotinine IDMS assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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